molecular formula C20H23ClN4O4S B12460080 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide

N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide

Cat. No.: B12460080
M. Wt: 450.9 g/mol
InChI Key: MVSQDUZRRVBYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seclidemstat, also known as SP-2577, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma and other solid tumors .

Preparation Methods

Seclidemstat is synthesized through a series of chemical reactions involving the formation of a benzoic acid derivative. The synthetic route typically involves the following steps:

Industrial production methods for seclidemstat involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Seclidemstat undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Seclidemstat has a wide range of scientific research applications, including:

Mechanism of Action

Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Seclidemstat is unique among LSD1 inhibitors due to its reversible inhibition and selectivity for LSD1. Other similar compounds include:

Seclidemstat’s reversible inhibition and selectivity make it a promising candidate for further development and clinical use.

Biological Activity

N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and structural characteristics.

Structural Overview

The compound is a Schiff base characterized by the presence of a hydrazone linkage, which is critical for its biological activity. The structural formula can be represented as follows:

C17H20ClN5O3S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_5\text{O}_3\text{S}

This compound features a 5-chloro-2-hydroxyphenyl moiety and a 4-methylpiperazin-1-ylsulfonyl group, both of which contribute to its pharmacological properties.

Research indicates that Schiff base compounds, including this one, exhibit potent antimicrobial activity. The mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production. For instance, studies have shown that related compounds demonstrate bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .

Efficacy Against Biofilms

Biofilm formation poses a significant challenge in treating infections. The compound has shown moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentrations (MBICs) reported between 62.216–124.432 μg/mL . This suggests that it could be a viable candidate for developing treatments targeting biofilm-associated infections.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival. For example, related compounds have shown selective inhibition of Src family kinases (SFKs), which are implicated in various cancers .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against Staphylococcus aureus, with an MIC of 15.625 μM .
Study 2 Showed significant antibiofilm activity against MRSA, indicating potential for treating chronic infections .
Study 3 Reported selective inhibition of SFKs by structurally similar compounds, suggesting potential anticancer applications .

Properties

Molecular Formula

C20H23ClN4O4S

Molecular Weight

450.9 g/mol

IUPAC Name

N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)

InChI Key

MVSQDUZRRVBYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.